molecular formula C13H13N3O6 B3089771 5-Amino-4-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoic acid CAS No. 1198299-72-7

5-Amino-4-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoic acid

Cat. No.: B3089771
CAS No.: 1198299-72-7
M. Wt: 307.26 g/mol
InChI Key: MUVQMLOEDIDSDJ-UHFFFAOYSA-N
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Description

5-Amino-4-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoic acid ( 1198299-72-7) is a glutamic acid derivative featuring a 4-nitro-substituted isoindolinone ring. With a molecular formula of C 13 H 13 N 3 O 6 and a molecular weight of 307.26 g/mol, this compound is structurally related to immunomodulatory drugs and serves as a critical impurity and intermediate in the pharmaceutical synthesis of agents like lenalidomide . In scientific research, this compound acts as a valuable building block for the synthesis of more complex molecules, enabling the creation of diverse chemical libraries for drug discovery . Its mechanism of action is attributed to its unique structure, which allows for interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, while the amino group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity . Researchers also explore its potential as an enzyme inhibitor and investigate derivatives for their anti-inflammatory and anticancer properties . This product is intended for research purposes only and is not approved for human or veterinary use. It requires storage at 2–8°C to ensure stability .

Properties

IUPAC Name

5-amino-4-(7-nitro-3-oxo-1H-isoindol-2-yl)-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O6/c14-12(19)10(4-5-11(17)18)15-6-8-7(13(15)20)2-1-3-9(8)16(21)22/h1-3,10H,4-6H2,(H2,14,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVQMLOEDIDSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2[N+](=O)[O-])C(=O)N1C(CCC(=O)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoic acid typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in achieving high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the isoindolinone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is often used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 5-Amino-4-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents .

Medicine

In medicine, derivatives of this compound are explored for their anti-inflammatory and anticancer properties. The presence of both amino and nitro groups allows for targeted interactions with biological molecules .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of 5-Amino-4-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-amino-4-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoic acid with structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituents Biological Role References
This compound C₁₃H₁₃N₃O₆ 307.26 Nitroisoindolinone, carboxylic acid, amide 4-Nitro on isoindolinone Lenalidomide impurity; potential teratogen
(S)-5-Amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid C₁₃H₁₅N₃O₄ 277.28 Amino-isoindolinone, carboxylic acid, amide 4-Amino on isoindolinone Lenalidomide impurity; reduced reactivity
5-Amino-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-oxopentanoic acid (thalidomide metabolite) C₁₃H₁₂N₂O₅ 276.25 Phthalimide, carboxylic acid, amide 1,3-Dioxo on isoindole Teratogenic metabolite of thalidomide
5-[(5-Aminopentyl)(hydroxy)amino]-5-oxopentanoic acid C₁₁H₂₁N₃O₄ 259.30 Hydroxamic acid, carboxylic acid Hydroxamic acid side chain Metal chelation; macrocycle synthesis

Key Observations

Thalidomide’s metabolite (1,3-dioxo isoindole) lacks the nitro group but retains teratogenicity, suggesting isoindolinone rings themselves contribute to toxicity .

Solubility and Stability: The nitro-substituted compound has lower solubility in polar solvents (e.g., methanol) compared to its amino analog, which may affect pharmacokinetics .

Thalidomide metabolites with phthalimide groups exhibit teratogenicity via cereblon binding, a mechanism likely shared by isoindolinone-containing compounds .

Synthetic Utility: Hydroxamic acid analogs (e.g., 5-[(5-aminopentyl)(hydroxy)amino]-5-oxopentanoic acid) are used in metal-templated macrocycle synthesis, highlighting the versatility of the 5-oxopentanoic acid backbone in drug design .

Biological Activity

5-Amino-4-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoic acid (CAS Number: 1198299-72-7) is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features an amino group, a nitro group, and an isoindolinone moiety, contributing to its unique reactivity and biological interactions. Its molecular formula is C13H13N3O6C_{13}H_{13}N_{3}O_{6} with a molecular weight of approximately 307.26 g/mol.

PropertyValue
IUPAC Name5-amino-4-(7-nitro-3-oxo-1H-isoindol-2-yl)-5-oxopentanoic acid
Molecular FormulaC13H13N3O6
Molecular Weight307.26 g/mol
CAS Number1198299-72-7

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular targets. The nitro group can be reduced to form reactive intermediates that interact with cellular components, while the amino group enhances binding affinity through hydrogen bonding with target proteins.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, which may lead to therapeutic applications in various diseases.
  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines, suggesting potential use in cancer therapy.
  • Anti-inflammatory Properties : Research indicates that it may have anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Anticancer Activity

In a study assessing the anticancer effects of similar compounds, derivatives were tested against a panel of eight human tumor cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity with IC50 values in the low micromolar range.

Compound IDCell LineIC50 (μM)
1aHT-29 (Colon Cancer)0.5
1bHCT1160.15
1cEA.hy926 (Endothelial)0.04

These findings suggest that modifications to the structure of the compound can significantly impact its efficacy against specific cancer types.

Enzyme Interaction Studies

The compound's ability to inhibit specific enzymes has been explored in various studies. For instance, enzyme assays demonstrated that certain concentrations effectively inhibited target enzymes involved in metabolic pathways associated with cancer progression.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Antiproliferative Effects : A study published in Pharmaceutical Research demonstrated that derivatives of this compound led to microtubule disruption and induced G2/M cell cycle arrest in melanoma cells, indicating a mechanism by which these compounds exert their anticancer effects .
  • Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of related compounds, showing reduced levels of pro-inflammatory cytokines in vitro upon treatment with the compound .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Assign peaks using 2D-COSY and HSQC to distinguish overlapping signals (e.g., δ 2.5–3.0 ppm for pentanoic acid protons).
  • IR Spectroscopy : Confirm the presence of nitro (1520 cm⁻¹) and carbonyl (1720 cm⁻¹) groups.
    Conflicting data (e.g., unexpected splitting in NMR) may arise from dynamic proton exchange; variable-temperature NMR or deuterated solvents can clarify .

How can computational reaction design improve the efficiency of synthesizing this compound?

Advanced Research Question
Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and intermediates, reducing trial-and-error experimentation. For example:

  • Reaction Path Screening : Identify energy barriers for nitro-group coupling steps.
  • Solvent Effects : Simulate polar aprotic solvents (DMF, DMSO) to optimize dielectric stabilization.
    ICReDD’s integrated computational-experimental workflows (e.g., automated parameter narrowing) enhance reproducibility .

How should researchers reconcile contradictions between experimental and computational data on this compound’s reactivity?

Advanced Research Question
Case study: Discrepancies in predicted vs. observed nitro-group reduction potentials.

  • Experimental Validation : Cyclic voltammetry (CV) in acetonitrile vs. computational HOMO-LUMO gaps.
  • Error Analysis : Check for implicit solvent model limitations in calculations. Adjust for dispersion forces using Grimme’s D3 correction .

What strategies are recommended for assessing the compound’s stability under physiological conditions?

Advanced Research Question

  • Degradation Studies : Incubate in PBS (pH 7.4) at 37°C and monitor via HPLC-MS over 24–72 hours.
  • Light Sensitivity : UV-Vis spectroscopy tracks nitro-group photolysis (λmax 320 nm). Use amber vials for storage .

How can enantiomeric purity be ensured during synthesis, given the compound’s chiral centers?

Advanced Research Question

  • Chiral Chromatography : Use a Chiralpak IA column with hexane:isopropanol (80:20) to resolve enantiomers.
  • Crystallographic Resolution : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) and verify via Flack parameter in XRD .

What thermal analysis methods are suitable for determining decomposition pathways?

Basic Research Question

  • TGA-DSC : Heating at 10°C/min under N₂ reveals decomposition onset (~220°C) and exothermic peaks from nitro-group degradation.
  • Mass Loss Steps : Correlate with FTIR gas-phase analysis to identify volatile byproducts (e.g., NO₂) .

How does this compound’s reactivity compare to its non-nitro analogues?

Advanced Research Question
Comparative studies with 5-amino-4-(1-oxoisoindolin-2-yl)-5-oxopentanoic acid show:

  • Electrophilicity : Nitro substitution increases electrophilic character (Hammett σₚ⁺ = +0.78).
  • Nucleophilic Attack : Nitro group directs regioselectivity in SNAr reactions vs. non-nitro analogues .

What methodologies are recommended for studying its potential as a enzyme inhibitor?

Advanced Research Question

  • Docking Simulations : AutoDock Vina models binding to target enzymes (e.g., nitroreductases).
  • Kinetic Assays : Measure IC₅₀ via spectrophotometric NADPH oxidation assays.
    Note: No direct biological data exists; prioritize in vitro validation .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-4-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoic acid
Reactant of Route 2
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5-Amino-4-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.